CBR-470-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CBR-470-1 is a small-molecule compound known for its potent inhibitory effects on the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This compound also acts as a non-covalent activator of nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor involved in cellular defense mechanisms against oxidative stress . This compound has shown significant neuroprotective activity, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of CBR-470-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional group introduction: Various functional groups, such as sulfonyl and amino groups, are introduced to the core structure through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

CBR-470-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CBR-470-1 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a tool to study the inhibition of PGK1 and the activation of NRF2.

Biology: In biological research, this compound is used to investigate its neuroprotective effects.

Medicine: In medical research, this compound is studied for its potential use in cancer treatment.

Mechanism of Action

CBR-470-1 exerts its effects through the following mechanisms:

Inhibition of PGK1: By inhibiting PGK1, this compound disrupts the glycolytic pathway, leading to the accumulation of methylglyoxal, a toxic metabolite. .

Activation of NRF2: The activation of NRF2 triggers the expression of various antioxidant and cytoprotective genes, enhancing the cell’s defense mechanisms against oxidative stress.

Comparison with Similar Compounds

CBR-470-1 is unique in its dual role as a PGK1 inhibitor and NRF2 activator. Similar compounds include:

CBR-470-2: Another compound that leads to the generation of methylglyoxal and inhibits the NLRP3 inflammasome.

CBR-5884: A related compound that also inhibits PGK1 but does not activate NRF2.

Dimethyl fumarate: A compound that activates NRF2 but does not inhibit PGK1.

This compound stands out due to its combined effects on both PGK1 and NRF2, making it a valuable tool for studying the interplay between glycolysis and oxidative stress response.

Biological Activity

CBR-470-1 is a small-molecule compound recognized for its role as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and its ability to activate the NRF2 transcriptional pathway. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular metabolism, and implications for therapeutic applications.

This compound functions primarily by inhibiting PGK1, a key enzyme in the glycolytic pathway. This inhibition leads to an accumulation of glycolytic metabolites, particularly triose phosphates and methylglyoxal (MGx). The buildup of these metabolites is crucial for the activation of NRF2, a transcription factor that plays a significant role in cellular responses to oxidative stress.

Key Findings:

- Inhibition of PGK1 : this compound specifically inhibits PGK1 activity, leading to decreased production of ATP and NADH, which are critical for cellular energy metabolism .

- NRF2 Activation : The compound promotes NRF2 transcriptional activity through non-covalent interactions and post-translational modifications of KEAP1 (Kelch-like ECH-associated protein), a repressor of NRF2. This activation is facilitated by the accumulation of MGx, which cross-links KEAP1 molecules, resulting in the dimerization of KEAP1 and subsequent release of NRF2 .

Biological Effects

The biological effects of this compound have been studied in various cellular models. Notably, its impact on inflammation and oxidative stress response has garnered attention.

In Vitro Studies:

- Inflammatory Response : In experiments with THP1 cells and primary dendritic cells, pretreatment with this compound significantly inhibited IL-1β secretion, indicating a reduction in inflammatory signaling pathways .

- Cellular Metabolism : The compound's inhibition of PGK1 has been shown to alter metabolic fluxes within cells, promoting a shift towards alternative metabolic pathways that may enhance cell survival under stress conditions .

Case Studies

Several studies have illustrated the potential therapeutic applications of this compound:

Implications for Therapy

The ability of this compound to modulate the NRF2 pathway suggests its potential use in treating diseases characterized by oxidative stress and inflammation, such as neurodegenerative disorders and cancer. By enhancing the cellular antioxidant response, this compound may provide protective effects against cellular damage.

Properties

IUPAC Name |

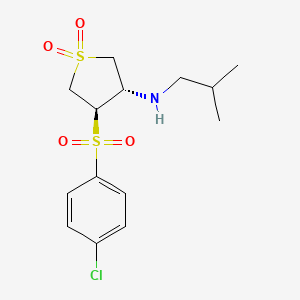

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEQFEDSWINARK-KBPBESRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.